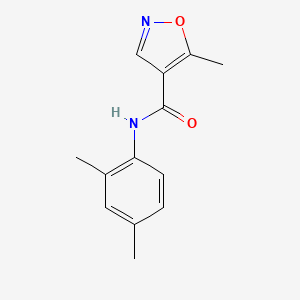

N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Positional Isomerism

- Carboxamide Position : Moving the carboxamide group between positions 4 and 5 on the oxazole ring produces distinct isomers. For example, N-(2,4-dimethylphenyl)-1,2-oxazole-5-carboxamide differs from the title compound solely in the carboxamide’s location.

- Methyl Group Position : Substituting the methyl group at position 3 instead of 5 (e.g., 3-methyl-N-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxamide) would create another positional isomer.

Functional Group Isomerism

Stereoisomerism

While the planar oxazole ring itself lacks chiral centers, introducing asymmetric substituents (e.g., a cyclopropyl group as in PubChem CID 741170) can create enantiomers. The title compound, however, remains achiral due to its symmetric substitution pattern.

Table 2: Isomeric Comparisons

Properties

CAS No. |

61643-28-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |

InChI Key |

DOJXPUCMEWOWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1,2-oxazole-4-carboxylic Acid Derivative

The precursor 5-methyl-1,2-oxazole-4-carboxylic acid or its activated derivative (e.g., acid chloride or ester) is prepared through cyclization reactions involving α-haloketones and amides or via oxidative cyclization of appropriate β-keto amides. For example, the synthesis of related compounds such as 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves multi-step procedures starting from substituted phenyl precursors and oxazole ring formation through cyclization and oxidation steps.

Formation of the Carboxamide Linkage

The carboxylic acid derivative of the oxazole is then converted to the corresponding carboxamide by reaction with 2,4-dimethylphenylamine. This step typically involves:

- Activation of the carboxylic acid group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a polar aprotic solvent like DMF.

- Addition of 2,4-dimethylphenylamine under controlled temperature to form the amide bond.

- Purification of the product by recrystallization or chromatography.

This method is supported by analogous syntheses of oxazole carboxamides where amide bond formation is achieved via carbodiimide-mediated coupling.

Alternative Synthetic Routes

Other synthetic routes may involve:

- Direct condensation of oxazole-4-carbonyl chlorides with 2,4-dimethylphenylamine.

- Use of triphosgene or other phosgene equivalents to convert the acid to acid chloride intermediates before amide formation.

- Employing Lawesson’s reagent or other sulfurizing agents for ring modifications if required.

These methods have been reported in the synthesis of structurally related oxazole derivatives and provide good yields and purity.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxazole ring formation | Cyclization of α-haloketones and amides | 60-80 | Depends on substituents and solvents |

| 2 | Carboxylic acid activation | EDCI, HOBt, DMF, room temperature | 70-90 | Mild conditions, avoids racemization |

| 3 | Amide bond formation | 2,4-Dimethylphenylamine, coupling agents | 75-85 | Purification by recrystallization |

These yields are indicative based on related oxazole carboxamide syntheses and may vary depending on scale and purity of reagents.

Analytical and Research Findings

- Structural Confirmation: The final compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the oxazole ring, methyl substituents, and amide linkage.

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95% purity.

- Biological Activity Correlation: Research indicates that the presence of the 2,4-dimethylphenyl group and the 5-methyl substitution on the oxazole ring enhances binding affinity to biological targets, as seen in related compounds with antimicrobial and anticancer activities.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Oxazole ring synthesis | α-Haloketones, amides, cyclization | Formation of 1,2-oxazole ring | 60-80 |

| Carboxylic acid activation | EDCI, HOBt, DMF | Activation for amide coupling | 70-90 |

| Amide bond formation | 2,4-Dimethylphenylamine, coupling agents | Formation of carboxamide bond | 75-85 |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Halogen-Substituted Analogs

N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate

- Structure : Features fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Crystal Packing : The dihedral angle between the benzene and isoxazole rings is 8.08°, indicating near coplanarity. Hydrogen bonds involving water molecules (O—H⋯N and N—H⋯O) stabilize the crystal lattice, forming tapes with an $ R_4^4(16) $ motif .

- Synthesis : Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with 2,4-difluoroaniline in acetonitrile (73.10% yield) .

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate Structure: Chlorine atoms at the 2- and 6-positions create steric hindrance, resulting in a larger dihedral angle (59.10°) between the phenyl and isoxazole rings . Biological Relevance: A leflunomide analog with immunomodulatory activity, stabilized by N—H⋯O and O—H⋯O hydrogen bonds in its crystal structure .

Chlorophenyl Derivatives

N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Structure: Contains dual chloro substituents (2-chlorophenyl and 5-chloro-2-methylphenyl groups). Impact: Increased molecular weight (vs.

Sulfonamide and Acetyl-Substituted Analogs

3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide

- Structure : Incorporates a sulfamoylphenyl-ethyl group, introducing hydrogen-bonding capacity via the sulfonamide moiety.

- Solubility : Likely higher aqueous solubility compared to dimethylphenyl derivatives due to polar sulfonamide .

Structure-Activity Relationships (SAR)

Key Observations:

- Planarity vs. Twisting : Fluorine substituents (smaller size) allow near-coplanar structures, enhancing π-π stacking, while bulkier chlorine atoms induce twisting, possibly affecting target binding .

- Hydrogen Bonding : Hydrate forms (e.g., hemihydrate) introduce water-mediated H-bonds, influencing solubility and stability. The target compound, lacking such hydration, may exhibit higher thermal stability .

Pharmacological Implications

- Halogenated Analogs: Fluorine and chlorine atoms may enhance binding to hydrophobic pockets in target proteins (e.g., immunomodulatory enzymes) but increase metabolic oxidation risks .

- Target Compound : The 2,4-dimethylphenyl group offers metabolic stability (methyl groups resist oxidation) and may optimize interactions in lipophilic environments .

Biological Activity

N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 61643-28-5) is an organic compound belonging to the class of isoxazole derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61643-28-5 |

Synthesis and Structure

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction using a β-keto ester and hydroxylamine hydrochloride under basic conditions.

- Introduction of the 2,4-Dimethylphenyl Group : This is accomplished via a Friedel-Crafts acylation reaction with 2,4-dimethylbenzoyl chloride.

- Formation of the Carboxamide Group : The final step involves reacting the intermediate product with an amine under suitable conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria and fungi. For instance:

- The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.

- The compound showed a dose-dependent response with IC50 values indicating its cytotoxicity against these cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have provided insights into the compound's efficacy:

-

Study on Antimicrobial Activity : A study demonstrated that derivatives of isoxazole compounds showed enhanced antimicrobial properties compared to traditional antibiotics .

Compound Activity Against MRSA Activity Against E. faecium N-(2,4-Dimethylphenyl)-... Yes Yes Reference Antibiotic Moderate Limited - Anticancer Evaluation : Another study highlighted that the compound exhibited selective cytotoxicity towards colorectal cancer cells (Caco-2) compared to lung cancer cells (A549), suggesting a targeted approach in therapy .

Q & A

Q. What is the standard protocol for synthesizing N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a two-step process:

Carboxylic acid chloride preparation : React 5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

Amide coupling : Add the acid chloride dropwise to a solution of 2,4-dimethylaniline in acetonitrile at room temperature. Stir for 20–30 minutes, filter precipitated byproducts (e.g., HCl salts), and concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize from toluene for purification (yield: ~73%) .

- Key Data :

| Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| 5-methylisoxazole-4-carboxylic acid chloride | Acetonitrile | 20–30 min | 73% |

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

-

Crystallization : Slow evaporation of toluene or acetonitrile solutions.

-

Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å).

-

Refinement : Employ SHELX programs (SHELXS-97 for structure solution, SHELXL-97 for refinement). Hydrogen atoms are placed using a riding model, and disorder (e.g., methyl groups) is resolved with site-occupancy refinement .

- Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a, b, c (Å) | 15.182, 13.803, 12.159 |

| β (°) | 120.06 |

| R factor | 0.050 |

Advanced Research Questions

Q. How do substituents on the phenyl ring influence conformational flexibility and intermolecular interactions?

- Methodological Answer : Compare dihedral angles and hydrogen-bonding patterns in analogs (e.g., 2,4-difluoro vs. 2,6-dichloro derivatives):

-

Dihedral angles : The 2,4-dimethylphenyl analog exhibits a near-planar conformation (dihedral angle ~8.08° between phenyl and isoxazole rings), whereas bulkier substituents (e.g., 2,6-dichloro) increase torsion angles (>59°) .

-

Hydrogen bonding : Electron-withdrawing groups (e.g., -F) enhance N–H⋯O interactions, while methyl groups promote C–H⋯π stacking .

- Structural Comparison Table :

| Substituent | Dihedral Angle (°) | Hydrogen Bond Type |

|---|---|---|

| 2,4-dimethyl | 8.08 | N–H⋯O, O–H⋯N |

| 2,6-dichloro | 59.10 | N–H⋯O, O–H⋯O |

Q. How to resolve contradictions in crystallographic data, such as disordered methyl groups?

- Methodological Answer :

- Disorder modeling : In SHELXL, refine disordered methyl groups over two sites with occupancy ratios (e.g., 0.48:0.52) .

- Validation tools : Use Rint (≤0.05) and goodness-of-fit (S ≈ 1.0) to assess data quality. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies optimize pharmacological activity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric replacement : Replace phenyl substituents (e.g., -CH₃ with -CF₃) to modulate lipophilicity and binding affinity.

- Pharmacophore modeling : Use programs like Schrödinger’s Phase to identify critical interaction sites (e.g., the carboxamide group for hydrogen bonding).

- In vitro assays : Test immunomodulatory activity using TNF-α inhibition assays, referencing leflunomide analogs .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent hydrogen-bonding motifs despite identical core structures?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.